3-Methyl-2-thienylzinc bromide

Catalog No.
S3546423
CAS No.
312693-45-1
M.F
C5H5BrSZn
M. Wt
242.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-thienylzinc bromide

CAS Number

312693-45-1

Product Name

3-Methyl-2-thienylzinc bromide

IUPAC Name

bromozinc(1+);3-methyl-2H-thiophen-2-ide

Molecular Formula

C5H5BrSZn

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C5H5S.BrH.Zn/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1

InChI Key

QOEYTZPVSXRHCY-UHFFFAOYSA-M

SMILES

CC1=[C-]SC=C1.[Zn+]Br

Canonical SMILES

CC1=[C-]SC=C1.[Zn+]Br

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: 3-Methyl-2-thienylzinc bromide is utilized in organic synthesis, particularly in the preparation of thiophene-containing compounds like pyridoacridines . These compounds are significant due to their potential biological activities and presence in various natural products. Methods of Application: The compound is often used in Negishi cross-coupling reactions, where it acts as an organozinc reagent. The typical procedure involves reacting 3-Methyl-2-thienylzinc bromide with an aryl or vinyl halide in the presence of a palladium catalyst under inert conditions. Results Summary: The use of 3-Methyl-2-thienylzinc bromide in such reactions generally yields high-purity thiophene derivatives, with reported yields often exceeding 80%. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired selectivity and yield.

Pharmaceutical Research

Scientific Field: Medicinal Chemistry Application Summary: In pharmaceutical research, 3-Methyl-2-thienylzinc bromide serves as a key intermediate in the synthesis of molecules with potential therapeutic effects, including anticancer and antibacterial agents . Methods of Application: It is employed in the synthesis of complex molecules through various organic transformations, including coupling reactions and cyclizations. The reagent is handled under strictly controlled conditions to prevent decomposition or unwanted side reactions. Results Summary: The synthesized pharmaceutical compounds are then subjected to biological assays to determine their efficacy. The data often includes IC50 values, which measure the effectiveness of a substance in inhibiting a specific biological function.

Materials Science

Scientific Field: Materials Engineering Application Summary: In materials science, this compound is explored for its role in creating organic semiconductors, which are crucial for developing flexible electronic devices . Methods of Application: 3-Methyl-2-thienylzinc bromide is used to synthesize thiophene-based polymers through polymerization reactions. The process parameters, such as reaction time and temperature, are critical for controlling the molecular weight and properties of the polymers. Results Summary: The resulting materials are characterized for their electrical conductivity and stability. The performance of these materials in devices like organic field-effect transistors (OFETs) is quantitatively assessed.

Chemical Engineering

Scientific Field: Process Chemistry Application Summary: In chemical engineering, the compound is investigated for its utility in developing more efficient synthetic routes for industrial-scale chemical production . Methods of Application: It is used in pilot-scale reactions to optimize process conditions, such as reagent concentrations and reaction kinetics, to maximize yield and minimize waste. Results Summary: The optimized processes are evaluated for their scalability and cost-effectiveness, with metrics like turnover frequency (TOF) and turnover number (TON) being used to quantify the catalytic efficiency.

Biochemistry

Scientific Field: Biochemistry Application Summary: Biochemists study 3-Methyl-2-thienylzinc bromide for its role in the synthesis of bioactive molecules that can interact with biological macromolecules . Methods of Application: The compound is used to introduce thiophene moieties into peptides and nucleotides, which can alter their interaction with enzymes and receptors. Results Summary: The bioconjugated molecules are analyzed for their binding affinity and specificity using techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA).

Environmental Science

Scientific Field: Environmental Chemistry Application Summary: Environmental scientists utilize 3-Methyl-2-thienylzinc bromide to study the degradation of thiophene derivatives in the environment and their potential impact on ecosystems . Methods of Application: The compound is subjected to various environmental conditions to simulate its breakdown products. Analytical methods like gas chromatography-mass spectrometry (GC-MS) are used to identify the degradation products. Results Summary: The studies provide insights into the compound’s persistence in the environment and its potential toxicity to aquatic and terrestrial life forms.

Electrochemistry

Scientific Field: Electrochemistry Application Summary: Electrochemists study the electrochemical properties of 3-Methyl-2-thienylzinc bromide for its potential use in energy storage devices. Methods of Application: The compound is investigated in the context of electrode materials for batteries and supercapacitors. Its electrochemical stability and conductivity are key factors in its application. Results Summary: Preliminary results suggest that thiophene-based electrode materials can offer improved charge storage capacity and cycling stability in energy devices.

. These compounds are known for their various biological activities and are often found in natural products. The compound’s role in this synthesis is crucial due to the specific properties that thiophene structures impart to these natural products, such as increased stability and potential biological activity.

3-Methyl-2-thienylzinc bromide is an organozinc compound characterized by the presence of a thienyl group, specifically a methyl-substituted thiophene. It is represented by the chemical formula C₅H₆BrSZn and has a molecular weight of approximately 225.48 g/mol. This compound is notable for its reactivity in various chemical transformations, particularly in cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry.

3-Methyl-2-thienylzinc bromide primarily participates in cross-coupling reactions, often utilizing palladium or nickel catalysts. It can couple with various electrophiles, including halides and carbonyl compounds, to form new carbon-carbon bonds. The reactivity of this compound is attributed to the nucleophilic nature of the thienyl group, which can effectively engage in these coupling processes under mild conditions .

While specific biological activities of 3-Methyl-2-thienylzinc bromide have not been extensively documented, organozinc compounds are generally recognized for their potential in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The thienyl group itself has been associated with various biological activities, such as antimicrobial and anti-inflammatory properties .

The synthesis of 3-Methyl-2-thienylzinc bromide typically involves the reaction of 2-bromo-3-methylthiophene with magnesium to form a Grignard reagent, which is then treated with zinc bromide. This method allows for the straightforward preparation of the desired organozinc compound:

  • Formation of Grignard Reagent:
    • React 2-bromo-3-methylthiophene with magnesium in anhydrous tetrahydrofuran (THF).
  • Reaction with Zinc Bromide:
    • Add zinc bromide to the Grignard reagent solution to yield 3-Methyl-2-thienylzinc bromide .

3-Methyl-2-thienylzinc bromide finds utility in several areas:

  • Synthesis of Thiophene-Containing Compounds: It is used as a building block in the synthesis of thiophene-containing natural products and pharmaceuticals.
  • Cross-Coupling Reactions: This compound serves as a nucleophile in various cross-coupling reactions, facilitating the formation of complex organic molecules .
  • Material Science: Potential applications in developing organic electronic materials due to its unique electronic properties.

Interaction studies involving 3-Methyl-2-thienylzinc bromide focus on its reactivity with different electrophiles. These studies often explore how variations in substituents on both the thienyl group and electrophiles influence reaction outcomes, such as yield and selectivity. The compound's ability to form stable intermediates during reactions has been highlighted, indicating its potential for further functionalization .

Several compounds share structural similarities with 3-Methyl-2-thienylzinc bromide, particularly within the realm of organozinc reagents:

Compound NameStructure/DescriptionUnique Features
2-Thienylzinc bromideC₄H₄BrSZnSimpler structure, lacks methyl substitution
3-Thienylzinc bromideC₄H₄BrSZnSimilar reactivity but different positional isomer
3-Methyl-2-thienylmagnesium bromideC₅H₇BrSMgMagnesium instead of zinc; different reactivity profile
4-Methyl-3-thienylzinc bromideC₅H₇BrSZnDifferent substitution pattern affecting reactivity

The uniqueness of 3-Methyl-2-thienylzinc bromide lies in its specific methyl substitution at the thiophene ring, which influences its reactivity and potential applications compared to other thienyl organometallics.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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